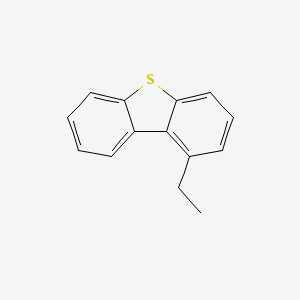
Ethyldibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldibenzothiophene is an organosulfur compound with the chemical formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with ethylating agents under specific conditions. For example, the reaction of dibenzothiophene with ethyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the ethylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyldibenzothiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride and other reducing agents are employed under controlled conditions to prevent over-reduction.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Ethyldibenzothiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyldibenzothiophene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s sulfur atom plays a crucial role in these interactions, facilitating electron transfer and stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a thiophene ring without the ethyl group.
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, lacking the sulfur atom.
Uniqueness
Ethyldibenzothiophene is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This modification enhances its solubility and alters its electronic characteristics, making it suitable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
79313-22-7 |
|---|---|
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1-ethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-2-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15-13/h3-9H,2H2,1H3 |
Clé InChI |
IEFPJOMUXITDSC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C3=CC=CC=C3SC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
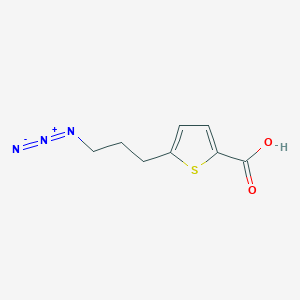
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
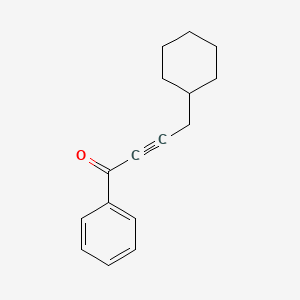
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)

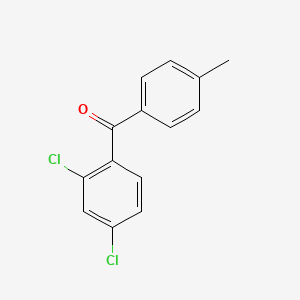
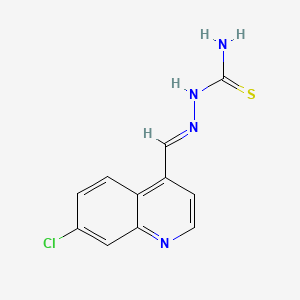
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
